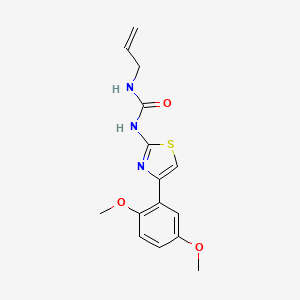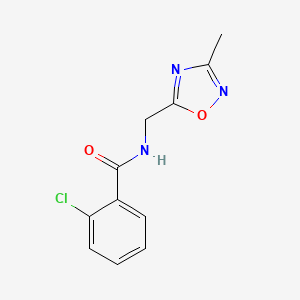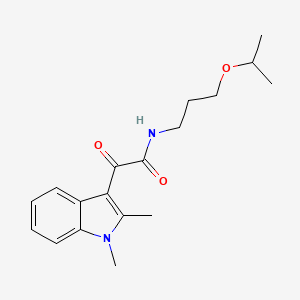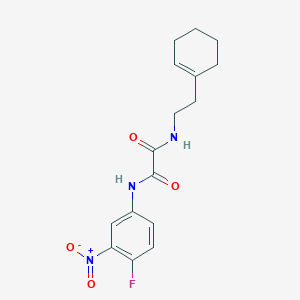
1,3-Dibromo-5-(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,3-Dibromo-5-(difluoromethyl)benzene” is a chemical compound with the molecular formula C7H4Br2F2 . It is a type of organic fluorine compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two bromine atoms and a difluoromethyl group attached to it .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 285.911 Da . It has a density of 2.0±0.1 g/cm3, a boiling point of 200.1±35.0 °C at 760 mmHg, and a flash point of 74.8±25.9 °C .Scientific Research Applications
Synthesis of Valuable Precursors
Dibromobenzene derivatives, including those structurally similar to 1,3-Dibromo-5-(difluoromethyl)benzene, are crucial precursors in organic synthesis. They facilitate the synthesis of complex molecules through reactions based on the intermediate formation of benzynes, a highly reactive form of benzene. This process is instrumental in constructing diverse organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Diemer, Leroux, & Colobert, 2011).
Crystal Packing and Interactions
Studies on benzene and naphthalene derivatives, including 1,3-dibromo-5-(dibromomethyl)benzene, reveal the significance of Br...Br contacts and C-H...Br hydrogen bonds in their crystal packing. These interactions are crucial for understanding the solid-state properties of such compounds, which can influence their applications in material science, especially in designing new crystalline materials with specific properties (Kuś, Jones, Kusz, & Książek, 2023).
Polymorph Packing Interactions
The study of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives showcases the importance of molecular packing interactions, such as C–Br...π(arene), in determining the physical properties of materials. These findings highlight the potential of dibromo-difluoromethyl benzene derivatives in developing new materials with tailored electronic or optical properties, leveraging specific intermolecular interactions (Manfroni, Prescimone, Constable, & Housecroft, 2021).
Applications in Catalysis
The synthesis and application of N-heterocyclic dicarbene iridium(III) pincer complexes featuring mixed ligands underscore the utility of dibromobenzene derivatives in catalysis. These complexes, derived from reactions involving dibromobenzene precursors, are explored for their efficiency in catalytic processes, such as the transfer dehydrogenation of cyclooctane, highlighting the role of these compounds in developing new catalytic systems (Zuo & Braunstein, 2012).
Enhancing Synthesis Protocols
The development of microwave-assisted protocols for the synthesis of 1,4-bis(difluoromethyl)benzene from related dibromomethyl compounds demonstrates the continuous improvement in synthetic methodologies. Such advancements allow for more efficient, high-yield production of difluoromethylated benzene derivatives, which are valuable in various chemical synthesis applications (Pan, Wang, & Xiao, 2017).
Safety and Hazards
properties
IUPAC Name |
1,3-dibromo-5-(difluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFLXHGNEOJUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2442511.png)

![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2442513.png)
![1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2442514.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2442515.png)

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2442518.png)

![2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2442522.png)


